N'-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carbohydrazide

Lipophilicity Drug design Blood-brain barrier permeability

This 2-chlorobenzyl analog of isocarboxazid offers a unique combination of enhanced lipophilicity (XLogP3=2.1 vs ~1.2-1.5 for the parent) and an ortho-chloro handle that is absent in the clinical compound. Researchers use this to probe halogen bonding in MAO-B docking, block cytochrome P450 oxidation at the benzyl ortho-position in metabolic stability assays, and as a Pd-catalyzed cross-coupling building block for library synthesis. For structure-permeability relationship studies targeting the CNS or selective MAO-B inhibitor screening, this compound provides a direct, modifiable comparator to isocarboxazid that cannot be substituted generically.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
CAS No. 91396-23-5
Cat. No. B3058728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
CAS91396-23-5
Molecular FormulaC12H12ClN3O2
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2Cl
InChIInChI=1S/C12H12ClN3O2/c1-8-6-11(16-18-8)12(17)15-14-7-9-4-2-3-5-10(9)13/h2-6,14H,7H2,1H3,(H,15,17)
InChIKeyBQKPYJPXNTYNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carbohydrazide (CAS 91396-23-5) – Structural Analog of Isocarboxazid


N'-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carbohydrazide (CAS 91396-23-5) is a synthetic isoxazole-3-carbohydrazide derivative that serves as a direct 2-chlorobenzyl analog of the clinically established monoamine oxidase (MAO) inhibitor isocarboxazid [1]. The compound features a 5-methyl-1,2-oxazole core coupled to a 2-chlorobenzyl-substituted carbohydrazide side chain, yielding a molecular formula of C₁₂H₁₂ClN₃O₂ and a molecular weight of 265.69 g/mol [2]. Its structural motif places it within a class of N-substituted hydrazides containing an isoxazole heterocycle, a pharmacophore associated with diverse biological activities including MAO modulation [3].

Procurement Caution for N'-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carbohydrazide: Why the 2-Chloro Modification Prevents Direct Isocarboxazid Interchange


Generic substitution between isoxazole-3-carbohydrazide analogs is not permissible due to the profound impact of the N'-benzyl substitution pattern on physicochemical and pharmacological profiles [1]. The 2-chlorophenyl modification in CAS 91396-23-5 introduces a significant increase in lipophilicity (XLogP3 = 2.1) compared to the unsubstituted benzyl derivative isocarboxazid (LogP ≈ 1.2–1.5), altering membrane permeability, metabolic stability, and off-target binding potential [2][3]. Furthermore, the electron-withdrawing ortho-chloro substituent modifies the electron density of the hydrazide moiety, which can affect both the compound's reactivity as a synthetic intermediate and its interaction with biological targets such as MAO isoforms, as demonstrated in structure-activity relationship studies of related phenyl-substituted isoxazole carbohydrazides [4].

Quantitative Differentiation Evidence for N'-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carbohydrazide Against Its Closest Comparators


Enhanced Lipophilicity (XLogP3) Versus Isocarboxazid

The target compound exhibits a computed XLogP3 value of 2.1, representing a significant increase over isocarboxazid, whose experimentally determined and predicted LogP values range from 1.19 to 1.49 [1][2]. This ~0.6–0.9 log unit increase, driven by the ortho-chlorine substitution on the benzyl ring, predicts enhanced passive membrane permeability and potentially altered blood-brain barrier penetration, a critical parameter for CNS-targeted research applications involving MAO enzyme inhibition [3].

Lipophilicity Drug design Blood-brain barrier permeability

Increased Molecular Weight and Heavy Atom Count Relative to Isocarboxazid

CAS 91396-23-5 has a molecular weight of 265.69 g/mol (exact mass 265.0618 Da), which is 34.44 g/mol higher than isocarboxazid (MW = 231.25 g/mol) due to the replacement of a hydrogen atom with chlorine at the ortho position of the benzyl ring [1][2]. The heavy atom count increases from 17 to 18 [3]. This increment, while modest, pushes the compound closer to the upper boundary of optimal CNS drug-likeness parameters (MW < 400) and introduces a halogen atom that can participate in halogen bonding interactions with target proteins, a feature absent in isocarboxazid [4].

Molecular weight Physicochemical profiling CNS drug-likeness

Synthetic Versatility as a Halogenated Building Block for Isoxazole-Based Compound Libraries

The target compound can be synthesized by reacting 5-methyl-1,2-oxazole-3-carbohydrazide with 2-chlorobenzyl chloride under basic conditions . This established route, described in foundational patent US2908688A which explicitly covers 5-methyl-3-isoxazole carboxylic acid hydrazides including halophenyl-substituted variants, provides a reliable and scalable synthetic entry point [1]. In contrast to isocarboxazid, which employs benzylhydrazine as a coupling partner, the chlorinated analog necessitates the use of 2-chlorobenzyl chloride (or the corresponding hydrazine), offering a distinct synthetic handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions at the chlorine position .

Synthetic intermediate Halogenated building block Hydrazide derivatization

MAO-B Selective Inhibition Potential Supported by Class-Level SAR from Phenylisoxazole Carbohydrazide Series

A 2019 study by Agrawal and Mishra demonstrated that phenyl-substituted isoxazole-3-carbohydrazides, designed by structural modification of isocarboxazid, exhibit potent and selective MAO-B inhibitory activity in the micromolar to nanomolar range while showing negligible MAO-A inhibition [1]. Although CAS 91396-23-5 was not directly tested in this study, the class-level SAR indicates that substitution on the benzyl moiety can redirect isoform selectivity from dual MAO-A/B inhibition (isocarboxazid: IC₅₀ = 4.8 μM for rat brain MAO, non-selective) toward MAO-B-selective profiles [2]. The 2-chlorophenyl variant is structurally positioned within this SAR landscape to serve as a probe for evaluating ortho-substitution effects on MAO-B binding affinity and selectivity, a parameter of direct relevance to Parkinson's disease research [3].

Monoamine oxidase B inhibition Parkinson's disease Structure-activity relationship

Recommended Research and Industrial Applications for N'-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carbohydrazide Based on Quantitative Evidence


CNS Drug Discovery: Lead Optimization for Selective MAO-B Inhibitors

The compound's enhanced lipophilicity (XLogP3 = 2.1 vs. isocarboxazid LogP ≈ 1.2–1.5) and the ortho-chlorine substitution make it a valuable probe for structure-permeability relationship studies targeting the CNS [1]. Based on class-level SAR demonstrating that substituted benzyl isoxazole-3-carbohydrazides achieve selective MAO-B inhibition, procurement of this compound enables head-to-head comparison with isocarboxazid and other analogs to delineate the contribution of ortho-halogenation to MAO-B binding affinity and selectivity [2].

Halogenated Intermediate for Isoxazole Derivative Libraries

The presence of an aryl chloride handle on the benzyl ring transforms this compound into a versatile synthetic building block for generating libraries of isoxazole-3-carbohydrazide derivatives via palladium-catalyzed cross-coupling reactions [3]. This utility is distinct from isocarboxazid, which lacks a reactive halogen substituent and therefore cannot be elaborated through similar coupling chemistry without prior functionalization [4].

Pharmacokinetic and Metabolic Stability Profiling of Halogenated Hydrazides

With a molecular weight of 265.69 g/mol and increased heavy atom count (18 vs. 17 for isocarboxazid), this compound serves as a model substrate for evaluating the impact of ortho-chlorination on the metabolic stability of hydrazide-containing MAO inhibitors [5]. The chlorine atom is expected to block or alter cytochrome P450-mediated oxidation at the ortho position of the benzyl ring, a known metabolic soft spot for isocarboxazid, providing a direct comparison point for in vitro microsomal stability assays [6].

Computational Docking and Halogen Bonding Studies

The ortho-chlorine atom enables halogen bonding interactions with target protein active sites, as evidenced by molecular docking studies of related isoxazole derivatives showing that halogen substitution can anchor ligand binding in the MAO-B active site [7]. This compound is suitable for co-crystallization or computational docking campaigns aimed at mapping halogen bonding contributions to inhibitor binding, a dimension not addressable with the unsubstituted parent compound isocarboxazid [8].

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